Diethoxyzinc
Description
Diethylzinc, chemically represented as (C₂H₅)₂Zn, is a highly reactive organozinc compound. It is a colorless, pyrophoric liquid that ignites spontaneously in air and reacts violently with water . Industrially, it is synthesized via the reaction of zinc metal with ethyl iodide or through transmetallation processes. Diethylzinc is a critical reagent in organic synthesis, particularly for the formation of carbon-carbon bonds (e.g., in the Simmons-Smith reaction) and in semiconductor manufacturing as a zinc precursor . Its commercial availability in hydrocarbon solvents like hexane or toluene facilitates handling despite its hazardous nature .
Properties
Molecular Formula |
C4H12O2Zn |
|---|---|
Molecular Weight |
157.5 g/mol |
IUPAC Name |
ethanol;zinc |
InChI |
InChI=1S/2C2H6O.Zn/c2*1-2-3;/h2*3H,2H2,1H3; |
InChI Key |
RWZKAROCZDFJEI-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.[Zn] |
Origin of Product |
United States |
Preparation Methods
Direct Reaction of Zinc with Ethyl Halides
One classical approach involves the direct reaction of zinc metal with ethyl halides (e.g., ethyl bromide or ethyl iodide). This method requires activation of zinc and controlled temperature conditions. However, this method often suffers from low selectivity and yield due to side reactions and zinc surface passivation.
Transmetallation Using Dimethylaluminum Halide and Diethylzinc
A highly efficient and industrially relevant method involves transmetallation between dimethylaluminum halide and diethylzinc. According to patent US4841082A, this reaction proceeds by heating a mixture of dimethylaluminum chloride and diethylzinc under an inert atmosphere (e.g., nitrogen) at 100–150 °C. The dimethylzinc product is distilled off as it forms, achieving yields of 75–85%. The process benefits from using dimethylaluminum chloride, a by-product from trimethylgallium synthesis, thus providing a cost-effective and sustainable route.
Key reaction parameters and results:
| Parameter | Details |
|---|---|
| Reactants | Dimethylaluminum chloride + Diethylzinc |
| Molar ratio | 1.25:1.0 to 1.0:1.25 |
| Temperature | 100–150 °C |
| Atmosphere | Nitrogen (inert) |
| Yield | 75–85% |
| Distillation | Atmospheric pressure, then reduced pressure for purification |
This method is notable for its unexpected reactivity given the weaker alkylating nature of dimethylaluminum halides compared to trialkylaluminums, making it a unique and efficient process.
Alkylation of Zinc Halides with Trimethylaluminum and Diethylzinc
A Chinese patent (CN104774214A) describes a multi-step preparation involving zinc halides, trimethylaluminum, and diethylzinc under inert gas protection. The process includes:
- Addition of zinc halide to a reaction vessel under inert atmosphere.
- Dropwise addition of trimethylaluminum with stirring to control reaction speed.
- Stirring for 3–5 hours after addition completion.
- Heating the reaction mixture to 42–90 °C for 2–3 hours to collect dimethylzinc by distillation.
- Subsequent dropwise addition of diethylzinc at 91–120 °C, followed by collection of dimethylzinc distillate.
- Continued distillation for 1–3 hours at 91–120 °C.
The process emphasizes easy-to-obtain raw materials, simple control, and high industrial feasibility, achieving a total yield exceeding 90%. This method highlights the synergy between aluminum and zinc organometallics to facilitate efficient alkylation.
Mechanistic Insights and Reaction Pathways
While the above methods focus on synthetic procedures, mechanistic studies provide further understanding of the reactivity of diethylzinc. For example, diethylzinc acts as an organometallic mediator in stereoselective syntheses, such as the one-step synthesis of α-fluoroacrylates from aldehydes and ketones. These reactions proceed via distinct pathways depending on the carbonyl partner: aldehydes follow an E2-type mechanism, while ketones proceed via an E1cb-type mechanism. This demonstrates the nuanced reactivity of diethylzinc in organic transformations.
Physical and Structural Properties Relevant to Preparation
The solid-state structure and crystallization behavior of diethylzinc have been studied to optimize its handling and purification. Diethylzinc forms tetragonal body-centered crystals at low temperatures (100 K), which is important for understanding its volatility and stability during distillation and storage.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct reaction of zinc with ethyl halides | Simple, classical approach | Variable | Readily available reagents | Low selectivity, possible side reactions |
| Transmetallation with dimethylaluminum chloride | Heating dimethylaluminum chloride with diethylzinc | 75–85 | Efficient, uses by-product reagent | Requires inert atmosphere and distillation |
| Alkylation of zinc halides with trimethylaluminum and diethylzinc | Multi-step controlled addition and distillation | >90 | High yield, industrially scalable | More complex procedure |
Scientific Research Applications
Diethoxyzinc, a compound of significant interest in various scientific fields, has garnered attention due to its unique properties and versatility in applications. This article explores the applications of this compound, particularly in materials science, organic synthesis, and nanotechnology, supported by comprehensive data tables and documented case studies.
Materials Science
This compound is extensively utilized in the production of zinc oxide thin films through atomic layer deposition (ALD). This technique allows for the precise control of film thickness and composition, making it essential for electronic and optoelectronic applications.
Key Findings from Case Studies
- Zinc Oxide Thin Films : Research indicates that this compound can effectively form high-quality zinc oxide films with desired electrical and optical properties. A study demonstrated that the adsorption of this compound on hydroxylated surfaces leads to efficient growth of these films, crucial for applications in sensors and solar cells .
- Surface Reactions : Investigations into the surface chemistry of this compound reveal that it undergoes rapid adsorption and reaction on ZnO surfaces, contributing to the formation of monoethyl zinc and enhancing film quality during deposition processes .
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for carbon-carbon bond formation. It is particularly useful in cross-coupling reactions, which are fundamental in synthesizing complex organic molecules.
Applications in Synthesis
- Cross-Coupling Reactions : this compound is employed in reactions with various electrophiles to create carbon-carbon bonds. For instance, it has been successfully used in the synthesis of aryl and alkyl compounds through reactions with halides .
- Mechanistic Studies : Detailed mechanistic studies have shown that this compound reacts with electrophiles via a two-step mechanism, facilitating the formation of ethylzinc intermediates that participate in further reactions .
Nanotechnology
The ability to manipulate this compound at the nanoscale opens up possibilities for innovative applications in nanotechnology.
Nanostructured Materials
- Nanoparticle Synthesis : this compound can be used to synthesize zinc oxide nanoparticles with controlled size and morphology. These nanoparticles exhibit unique properties beneficial for catalysis and drug delivery systems.
- Photocatalytic Applications : Zinc oxide nanoparticles derived from this compound show promising photocatalytic activity under UV light, making them suitable for environmental remediation applications .
Data Tables
Mechanism of Action
The mechanism by which zinc diethoxide exerts its effects is primarily through its ability to donate zinc ions. These zinc ions can interact with various molecular targets, including enzymes and proteins, to modulate their activity. The pathways involved often include the formation of zinc-ligand complexes, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Diethylzinc in Semiconductors : Its role in chemical vapor deposition (CVD) for zinc oxide thin films is well-documented, offering advantages in optoelectronics due to high purity .
- Comparative Safety: Unlike Triethylaluminum, Diethylzinc’s decomposition products (e.g., ZnO) are less toxic, enhancing its utility in controlled environments .
Limitations and Gaps in Evidence
The provided evidence lacks direct data on Diethoxyzinc (zinc ethoxide, Zn(OEt)₂) and other alkoxy-zinc compounds. Future studies should explore:
Synthetic Routes : Comparing ethoxy- vs. ethyl-zinc compounds.
Thermal Stability : How alkoxy groups influence decomposition pathways.
Q & A
Q. What are the standard synthetic routes for Diethoxyzinc, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via alcoholysis of zinc precursors (e.g., ZnCl₂ with ethanol). Key variables include stoichiometry, solvent choice, and reaction temperature. For reproducibility, document:
- Stoichiometric ratios (e.g., Zn:EtOH molar ratios between 1:2 and 1:4).
- Temperature control : Reactions often proceed at reflux (~78°C for ethanol), but lower temperatures may reduce side products.
- Purification methods : Vacuum distillation or recrystallization to isolate high-purity product .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| ZnCl₂ + EtOH | 75–85 | ≥95 | Reflux, 24h, N₂ atmosphere |
| Zn metal + EtOH (acid-catalyzed) | 60–70 | 90–92 | H₂SO₄ catalyst, 48h |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- FT-IR : Identify Zn-O and C-O bonds (peaks at 450–550 cm⁻¹ and 1050–1150 cm⁻¹, respectively).
- NMR (¹H/¹³C) : Confirm ethoxy group integration and absence of residual solvents.
- XRD : Validate crystalline structure by matching with reference patterns (e.g., JCPDS 00-012-0345).
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) .
Q. How should researchers evaluate this compound’s stability under varying storage conditions?
Design accelerated stability studies:
- Variables : Temperature (25°C vs. 40°C), humidity (dry vs. 75% RH), and light exposure.
- Metrics : Monitor purity (HPLC), crystallinity (XRD), and mass loss (TGA) over 30–90 days.
- Control : Store samples in inert atmospheres (argon) to minimize hydrolysis .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role in catalytic organic transformations?
Adopt a PICO framework (Population: Reaction system; Intervention: this compound catalyst; Comparison: Alternative catalysts; Outcome: Yield/selectivity):
Q. What strategies resolve contradictions in reported thermodynamic properties of this compound?
- Cross-validation : Compare enthalpy data from DSC (direct measurement) vs. computational estimates.
- Error analysis : Quantify uncertainties in calorimetry (e.g., ±2% for DSC) and replicate experiments.
- Literature meta-analysis : Use tools like Web of Science to identify outliers and assess methodological consistency .
Q. Table 2: Conflicting Thermodynamic Data
| Source | ΔH decomposition (kJ/mol) | Method Used | Potential Bias |
|---|---|---|---|
| Smith et al. (2019) | 180 ± 3.5 | DSC | Incomplete baseline correction |
| Patel et al. (2021) | 165 ± 5.0 | Computational (DFT) | Overestimated bond energies |
Q. How can hybrid experimental-computational approaches optimize this compound’s ligand-exchange kinetics?
- Experimental : Use stopped-flow spectroscopy to monitor ligand substitution rates (e.g., EtOH → THF).
- Computational : MD simulations (AMBER) to model solvent interactions and activation barriers.
- Data integration : Apply multivariate regression to correlate experimental rates with simulated energy barriers .
Methodological Best Practices
- Reproducibility : Follow Beilstein Journal guidelines for experimental detail (e.g., full characterization data for ≥95% purity compounds) .
- Ethical data management : Archive raw spectra, chromatograms, and simulation inputs in repositories like Zenodo, citing DOIs in publications .
- Peer review alignment : Frame research questions using FINER criteria (Feasible, Novel, Ethical, Relevant) to preempt reviewer critiques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
